(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
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Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. The structure can give insights into the functional groups present in the molecule, which can predict its reactivity .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the final product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of these reactions .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Antibacterial Agents
The synthesis and evaluation of various carboxylic acid derivatives, including pyridonecarboxylic acids, have shown significant antibacterial activity. These studies focus on the development of new antibacterial agents through the modification of carboxylic acid structures to improve efficacy against bacterial infections. For instance, the study by Egawa et al. (1984) discusses the antibacterial activity of certain 7-substituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, highlighting their potential over existing treatments like enoxacin (Egawa et al., 1984).
Biochemical Tools
Compounds like 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, which share structural features with the compound , have been utilized as biochemical tools. These substances are particularly valuable for inducing specific molecular structures in peptides and serving as probes for electron spin resonance studies. This underscores their importance in material science and biochemistry for studying peptide conformations and dynamics (Toniolo et al., 1998).
Cytotoxic Agents
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, similar in structure to the subject compound, demonstrates their potential as cytotoxic agents. These compounds have been tested for their effectiveness against various cancer cell lines, showing promising results that could lead to new cancer therapies (Deady et al., 2003).
Chemical Synthesis and Material Science
The exploration of reactive intermediates in peptide synthesis, such as the study by Crisma et al. (1997), provides insights into the utility of carboxylic acid derivatives in facilitating complex synthetic processes. This research contributes to the development of novel synthetic methodologies that are crucial for advancing material science and peptide research (Crisma et al., 1997).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-4-17-14(18)8-6-11(16(19)20)15(17)10-5-7-12(21-2)13(9-10)22-3/h5,7,9,11,15H,4,6,8H2,1-3H3,(H,19,20)/t11-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRDNHRKDCHUOI-ABAIWWIYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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